4-(4-benzylpiperazin-1-yl)-2-methylaniline
Description
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3/c1-15-13-17(7-8-18(15)19)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQNYSKBIUUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution Approach
-
- 2-Methylaniline (o-toluidine)
- 1-Benzylpiperazine or its halogenated derivative (e.g., benzylpiperazine bromide)
-
- The 2-methylaniline is reacted with benzylpiperazine under controlled temperature conditions.
- Solvents such as dichloromethane (DCM), methanol, or dimethylformamide (DMF) are commonly used.
- Base catalysts like triethylamine (TEA) or potassium carbonate (K2CO3) are employed to facilitate nucleophilic substitution.
- The reaction is typically conducted under inert atmosphere (nitrogen) to avoid oxidation.
-
- The nucleophilic amine group of 2-methylaniline attacks the electrophilic center on the benzylpiperazine derivative, displacing a leaving group (e.g., halide) and forming the desired product.
-
- The crude product is extracted using organic solvents (e.g., DCM/MeOH mixtures).
- Drying agents such as magnesium sulfate (MgSO4) are used to remove moisture.
- Final purification is achieved by flash column chromatography using gradients of methanol in dichloromethane.
-
- Yields are generally moderate to high depending on reaction time and temperature.
- The product is often isolated as a free base or converted into a hydrochloride salt for stability.
Reductive Amination Route
-
- 2-Methyl-4-aminobenzaldehyde (or related aldehyde derivative)
- 4-Benzylpiperazine
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- The aldehyde and amine are reacted in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3).
- The reaction is carried out in DMF or DCM at room temperature under nitrogen atmosphere.
- Triethylamine is added to maintain basic conditions.
-
- Formation of an imine intermediate between the aldehyde and the piperazine amine.
- Subsequent reduction of the imine to the corresponding secondary amine yields the target compound.
-
- Similar extraction and chromatographic purification methods as above.
- Preparative high-performance liquid chromatography (HPLC) may be used for high purity.
-
- This method allows for selective formation of the desired amine linkage.
- It avoids the need for halogenated intermediates.
Microwave-Assisted Synthesis (Advanced Method)
-
- The reaction mixture of starting materials (aryl iodides or bromides, piperazine derivatives) is subjected to microwave irradiation.
- Typical conditions involve heating at 120–140 °C for 30–40 minutes.
- Catalysts such as palladium complexes and bases like potassium carbonate are used in some protocols.
-
- Significant reduction in reaction time.
- Improved yields and cleaner reactions.
- Enhanced reproducibility.
-
- Filtration through celite to remove catalyst residues.
- Washing with organic solvents and drying.
- Flash chromatography as standard.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield | Purification Techniques |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Methylaniline + Benzylpiperazine Br | TEA or K2CO3, DCM/MeOH, inert atmosphere | Straightforward, scalable | Moderate-High | Extraction, drying, flash chromatography |
| Reductive Amination | 2-Methyl-4-aminobenzaldehyde + Piperazine | NaBH(OAc)3, DMF/DCM, TEA, room temp | Selective, avoids halides | High | Extraction, preparative HPLC |
| Microwave-Assisted Synthesis | Aryl halides + Piperazine derivatives | Microwave heating, Pd catalyst, K2CO3 | Fast, high yield, clean reaction | High | Filtration, flash chromatography |
Research Findings and Notes
- The synthesis of this compound has been optimized by varying solvents, temperature, and catalysts to maximize yield and purity.
- Microwave-assisted methods represent a modern approach that significantly accelerates the synthesis compared to traditional reflux or stirring methods.
- Purification via flash chromatography using gradients of methanol in dichloromethane is a common and effective approach to isolate the product.
- The compound is often isolated as a hydrochloride salt to improve stability and handling.
- Analytical characterization typically involves NMR spectroscopy (1H and 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-benzylpiperazin-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Pharmaceutical Development
4-(4-benzylpiperazin-1-yl)-2-methylaniline serves as a lead compound for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity and specificity against various targets.
Antiparasitic Activity
Research has shown that derivatives of this compound exhibit significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. Modifications to the structure have been made to improve the antiparasitic activity while maintaining low cytotoxicity towards mammalian cells .
Case Study: Antiparasitic Efficacy
- A study synthesized several derivatives based on this compound, testing their effectiveness against T. cruzi. Results indicated that specific structural changes led to enhanced antiparasitic properties without increasing toxicity .
Antiviral Properties
The compound has also been investigated for its antiviral potential. A library screening revealed that certain derivatives significantly reduced cytopathic effects (CPE) in Zika virus-infected cells at low micromolar concentrations.
Case Study: Antiviral Screening
- In vitro studies demonstrated that specific derivatives of this compound were effective against Zika virus, suggesting potential as therapeutic candidates for viral infections .
Biological Mechanisms
The mechanism of action involves binding interactions with various receptors and enzymes, modulating their activity. This modulation can lead to diverse biological effects, including enzyme inhibition and altered cellular signaling pathways.
Mechanism of Action
The mechanism of action of 4-(4-benzylpiperazin-1-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
(a) 4-(4-Methylpiperazin-1-yl)aniline
- Structure : The benzyl group in the target compound is replaced with a methyl group.
- Properties : Melting point (89–91°C), molecular weight 191.27 g/mol (C₁₁H₁₇N₃) .
(b) 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline
- Structure : Ethyl substituent on piperazine and nitro group on aniline.
- Properties: Molecular weight 250.3 g/mol (C₁₂H₁₈N₄O₂). The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and reactivity compared to the amino group in the target compound .
(c) 4-[(4-Methylpiperazin-1-yl)methyl]aniline
Substituent Variations on the Aniline Ring
(a) 2-(4-Benzylpiperazin-1-yl)aniline
- Structure : Benzylpiperazine at position 2 instead of 3.
- Properties : Molecular formula C₁₇H₂₁N₃ , CAS 199105-17-4 .
- Comparison : Positional isomerism affects electronic properties and steric interactions. The para-substituted target compound may exhibit better alignment with planar receptor binding sites.
(b) 5-(4-Methylpiperazin-1-yl)-2-nitroaniline
- Structure : Nitro and methylpiperazine groups at positions 2 and 5, respectively.
- Significance: The nitro group at position 2 enhances resonance stabilization but reduces nucleophilicity compared to the amino group in the target compound .
(a) Benzylpiperazine Derivatives in Receptor Imaging
- Example: Sigma-1 receptor ligands with 4-benzylpiperazine moieties show high binding affinity (e.g., Ki values in the nanomolar range) .
- Target Compound : The 2-methylaniline group may enhance selectivity for specific receptor subtypes due to steric effects.
(b) Cinnoline Derivatives
- Example: 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (Yield: 72%, Melting point: 168–170°C) .
- Comparison: Fluorine or chlorine substituents on cinnoline rings increase metabolic stability compared to aniline derivatives but reduce solubility .
Data Tables
Table 1: Physical and Structural Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 4-(4-Benzylpiperazin-1-yl)-2-methylaniline | C₁₈H₂₃N₃ | 281.40 | N/A | Benzylpiperazine, 2-methylaniline |
| 4-(4-Methylpiperazin-1-yl)aniline | C₁₁H₁₇N₃ | 191.27 | 89–91 | Methylpiperazine, higher solubility |
| 4-(4-Ethylpiperazin-1-yl)-2-nitroaniline | C₁₂H₁₈N₄O₂ | 250.30 | N/A | Nitro group, ethylpiperazine |
| 2-(4-Benzylpiperazin-1-yl)aniline | C₁₇H₂₁N₃ | 267.37 | N/A | Positional isomerism |
Table 2: Pharmacological Relevance
Research Findings and Trends
- Synthesis : Benzylpiperazine-aniline derivatives are typically synthesized via Buchwald-Hartwig coupling or nucleophilic aromatic substitution, with yields ranging from 72% to 88% depending on halogenated precursors .
- Biological Activity : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration, while methyl or ethyl groups favor solubility .
- Structural Insights : Crystal structures of related dicationic aniline derivatives (e.g., N,N-diethylbenzene-1,4-diaminium dinitrate) reveal planar aromatic systems and hydrogen-bonding interactions critical for stability .
Biological Activity
4-(4-benzylpiperazin-1-yl)-2-methylaniline, a compound with a complex piperazine structure, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological activities, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a piperazine ring substituted with a benzyl group and a methylaniline moiety. This structural arrangement is crucial for its interaction with various biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against the Zika virus (ZIKV). A structure-activity relationship (SAR) study identified several analogs that exhibited significant cytopathic effect (CPE) reduction in ZIKV-infected Vero E6 cells. Notably, one compound demonstrated a dose-dependent inhibition of ZIKV RNA replication and virus protein expression at micromolar concentrations .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties, especially against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicates that derivatives of this compound can disrupt the redox balance in protozoan parasites, leading to oxidative stress that is selectively toxic to parasitized cells. One derivative showed potent activity against T. cruzi amastigotes with minimal toxicity to host cells .
| Activity | Target | Mechanism | Reference |
|---|---|---|---|
| Antiviral | Zika Virus | Inhibition of RNA replication and protein expression | |
| Antiparasitic | Trypanosoma cruzi | Induction of oxidative stress in parasitized cells |
The biological activity of this compound can be attributed to its ability to interact with various biological pathways:
- Antioxidant Mechanism : The compound acts as a subversive substrate for NADPH-dependent oxidoreductases in parasites, leading to increased oxidative stress which is detrimental to their survival .
- Inhibition of Viral Replication : The antiviral effects against ZIKV involve interference with viral RNA synthesis and protein production, suggesting potential for further development as an antiviral agent .
Case Study 1: Antiviral Screening
A study conducted on a library of small molecules revealed that this compound derivatives significantly reduced CPE in ZIKV-infected cells. The lead compound was effective at low micromolar concentrations, indicating its potential as a therapeutic candidate against viral infections .
Case Study 2: Antiparasitic Efficacy
In another investigation focused on Chagas disease, derivatives based on this compound were synthesized and tested for their efficacy against T. cruzi. The results showed that certain modifications enhanced their antiparasitic activity while maintaining low cytotoxicity towards mammalian cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(4-benzylpiperazin-1-yl)-2-methylaniline, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, coupling 2-methyl-4-nitroaniline with 4-benzylpiperazine under palladium catalysis, followed by nitro reduction . Optimize reaction efficiency using factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to identify critical parameters . Confirm purity via HPLC-MS (>97%) and characterize intermediates with -NMR and FT-IR .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to buffers (pH 1–13) at 25°C, 40°C, and 60°C for 72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS to identify byproducts like quinones (oxidation) or secondary amines (hydrolysis) . Use Arrhenius kinetics to predict shelf-life under standard lab conditions.
Q. What analytical techniques are most effective for distinguishing this compound from structurally similar analogs?
- Methodology : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical : 281.19 g/mol). Use -NMR to resolve benzylpiperazine vs. methylpiperazine substituents (e.g., δ 52–55 ppm for piperazine carbons) . X-ray crystallography (if crystalline) provides definitive bond angles and torsion data (e.g., C-N-C angles ~118°) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution reactions?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic sites on the aromatic ring. Compare activation energies for substitutions at ortho vs. para positions relative to the amine group . Validate predictions experimentally using kinetic studies with model nucleophiles (e.g., thiols or amines) .
Q. What strategies resolve contradictions in reported biological activity data for piperazine-aniline derivatives?
- Methodology : Conduct meta-analysis of existing datasets to identify confounding variables (e.g., solvent polarity in bioassays, stereochemical impurities). Reproduce key studies under standardized conditions (e.g., DMSO concentration ≤0.1% in cell-based assays) . Use cheminformatics tools (e.g., QSAR models) to correlate substituent effects (e.g., benzyl vs. methyl groups) with activity trends .
Q. How can multi-step synthesis pathways for this compound derivatives be optimized for scalability?
- Methodology : Apply process intensification principles, such as flow chemistry for hazardous intermediates (e.g., nitro reductions). Use membrane separation technologies (e.g., nanofiltration) to recover catalysts and reduce waste . Monitor reaction progress in real-time via inline FT-IR or Raman spectroscopy to minimize purification steps .
Key Considerations for Researchers
- Contradictory Data : Address discrepancies in oxidation pathways (e.g., quinone vs. carboxylic acid formation) by standardizing oxidizing agents (e.g., HO vs. KMnO) .
- Advanced Characterization : Combine XRD and DFT to resolve stereochemical ambiguities in piperazine ring conformations .
- Ethical Sourcing : Avoid suppliers with unverified purity claims; prioritize vendors providing batch-specific HPLC traces (e.g., PubChem-certified sources) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
